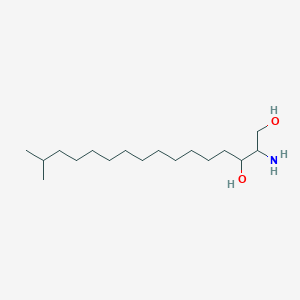

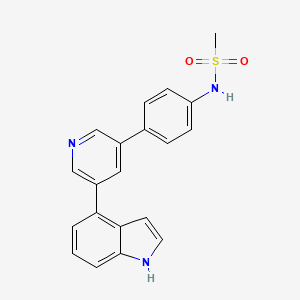

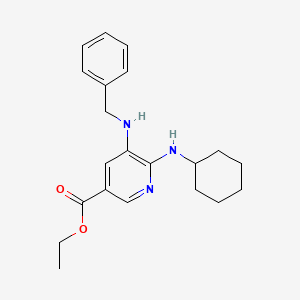

![molecular formula C24H34ClN7O5P+ B10827715 3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide CAS No. 2084037-36-3](/img/structure/B10827715.png)

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI 1265162 is a compound developed as an inhibitor of the epithelial sodium channel. This channel plays a crucial role in regulating the volume of airway surface liquid. In cystic fibrosis, the epithelial sodium channel is hyperactivated, leading to the production of thick mucus that obstructs the airways. BI 1265162 aims to inhibit this channel, thereby improving mucociliary clearance and potentially alleviating symptoms in patients with cystic fibrosis .

Preparation Methods

The preparation of BI 1265162 involves synthetic routes that include the inhibition of sodium ion transport. In vitro studies have shown that BI 1265162 can inhibit sodium ion transport in mouse renal collecting duct cells and human bronchial epithelial cells . The compound is administered via the Respimat Soft Mist inhaler, which ensures effective delivery to the lungs . Industrial production methods for BI 1265162 are not extensively detailed in the available literature, but it is known that the compound has undergone preclinical and clinical evaluations to ensure its efficacy and safety .

Chemical Reactions Analysis

BI 1265162 primarily undergoes inhibition reactions where it targets the epithelial sodium channel. The compound has been tested for its ability to inhibit sodium ion transport and water transport in various cell models . Common reagents used in these reactions include sodium ions and water. The major product formed from these reactions is the inhibition of sodium ion transport, which helps in maintaining airway surface liquid volume .

Scientific Research Applications

BI 1265162 has been extensively studied for its potential therapeutic applications in cystic fibrosis. The compound has shown preclinical efficacy in improving mucociliary clearance by inhibiting the epithelial sodium channel . Clinical trials have demonstrated that BI 1265162 is safe and well-tolerated in patients with cystic fibrosis, although it did not show significant clinical benefits in terms of lung function improvement . The compound’s ability to inhibit sodium ion transport makes it a valuable tool in research focused on understanding and treating cystic fibrosis .

Mechanism of Action

BI 1265162 exerts its effects by inhibiting the epithelial sodium channel. This inhibition prevents the excessive absorption of sodium ions, thereby maintaining the hydration of the airway surface liquid. By keeping the airways hydrated, BI 1265162 helps in reducing the thickness of mucus and improving mucociliary clearance . The molecular target of BI 1265162 is the epithelial sodium channel, and the pathway involved includes the regulation of sodium ion transport and water transport in the airways .

Comparison with Similar Compounds

Similar compounds to BI 1265162 include other epithelial sodium channel inhibitors that target the same pathway in cystic fibrosis. These compounds also aim to improve mucociliary clearance by inhibiting the epithelial sodium channel. BI 1265162 is unique in its specific formulation and delivery method via the Respimat Soft Mist inhaler . Other similar compounds include amiloride and its derivatives, which have been studied for their potential to inhibit the epithelial sodium channel .

Properties

CAS No. |

2084037-36-3 |

|---|---|

Molecular Formula |

C24H34ClN7O5P+ |

Molecular Weight |

567.0 g/mol |

IUPAC Name |

3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C24H33ClN7O5P/c1-5-31-17-8-7-16(37-14-20(33)27-9-10-36-15-38(3,4)35)11-18(17)32(6-2)21(31)13-29-24(34)22-23(26)28-12-19(25)30-22/h7-8,11-12H,5-6,9-10,13-15H2,1-4H3,(H3-,26,27,28,29,33,34)/p+1 |

InChI Key |

DXVNYGRCASBPNU-UHFFFAOYSA-O |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OCC(=O)NCCOCP(=O)(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

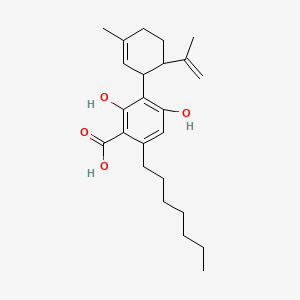

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-tetracos-15-enoate](/img/structure/B10827651.png)

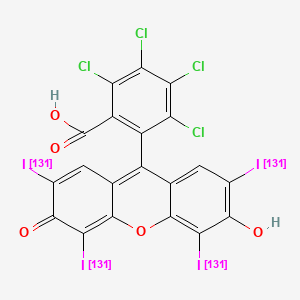

![(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827656.png)

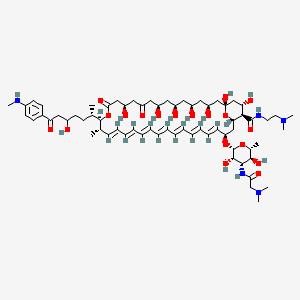

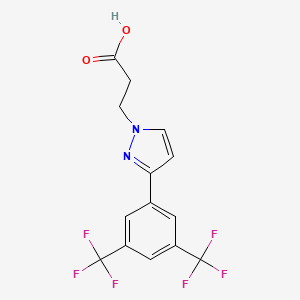

![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B10827686.png)

![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)